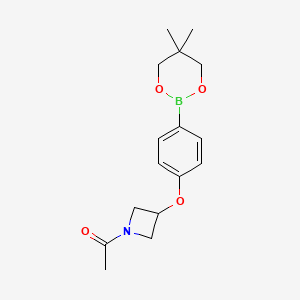
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is a complex organic compound with a variety of applications in the field of chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate typically involves multiple steps, starting from simple precursors. A common synthetic route involves the protection of amino groups, cyclization, and esterification. The starting material, typically an amino acid derivative, undergoes protection with benzyloxycarbonyl (Cbz) to form a stable intermediate. Subsequent cyclization and esterification reactions yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods: : Industrial-scale production of this compound often involves automated continuous flow systems to ensure consistent quality and high efficiency. The use of robust catalysts and optimized reaction conditions reduces the formation of by-products, making the process more sustainable and economically viable.
Chemical Reactions Analysis
Types of Reactions: : Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate undergoes various reactions, including:
Oxidation: : Transformation of functional groups to more oxidized states.
Reduction: : Conversion to less oxidized forms.
Substitution: : Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halides and nucleophiles under various conditions, including polar aprotic solvents.
Major Products Formed: : The products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation might yield more complex carbonyl compounds, while reduction could lead to alcohols or amines. Substitution reactions often result in new functionalized derivatives, expanding the compound’s utility.
Scientific Research Applications
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is used extensively in scientific research:
Chemistry: : As a key intermediate in the synthesis of complex organic molecules.
Biology: : In the study of enzyme interactions and protein modifications.
Industry: : Used in the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Enzymes and receptors, where it acts as a substrate or inhibitor.
Pathways Involved: : Metabolic and signal transduction pathways, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is unique due to its structure and reactivity. Comparable compounds include:
Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
Ethyl 3-(benzyloxycarbonylamino)-2,5-dioxopyrrolidine-3-carboxylate
Other pyrrolidine-based esters
Each of these compounds has its own set of properties and applications, but this compound stands out for its versatility and effectiveness in a range of scientific applications.
Properties
IUPAC Name |
ethyl 2,5-dioxo-3-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-2-22-13(20)15(8-11(18)16-12(15)19)17-14(21)23-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSFFUCZKXTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)




![11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine](/img/structure/B3104301.png)
